Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine

Medicinal chemistry Drug discovery Lead optimization

Achieving selectivity in H3 receptor antagonist programs requires precise N-alkyl substitution. The primary amine analog (CAS 142313-55-1) often yields heterogeneous conjugation products and suboptimal CNS penetration (LogP -0.1). • This N-ethyl secondary amine (LogP ≈0.5-0.7) provides a single, site-selective handle for warhead conjugation, reducing purification burden and improving reproducibility. • Directly elaborates into potent H3 antagonists without additional N-alkylation steps, simplifying synthetic routes and improving overall yield.

Molecular Formula C8H15N3S
Molecular Weight 185.29 g/mol
Cat. No. B13258503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine
Molecular FormulaC8H15N3S
Molecular Weight185.29 g/mol
Structural Identifiers
SMILESCCNCCSC1=NC=CN1C
InChIInChI=1S/C8H15N3S/c1-3-9-5-7-12-8-10-4-6-11(8)2/h4,6,9H,3,5,7H2,1-2H3
InChIKeyFXHOMFXOYZUMSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine (CAS 1250882-68-8) – Core Chemical Identity and In‑Class Positioning


Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine (CAS 1250882‑68‑8) is a small‑molecule building block belonging to the 2‑(imidazolylthio)ethylamine family. It features an N‑ethyl secondary amine head, a two‑carbon ethylthio linker, and a 1‑methyl‑1H‑imidazole terminus [1]. The compound is commercially supplied at 95 % purity and serves as a versatile intermediate in medicinal chemistry and probe synthesis, where the distinct N‑ethyl substitution differentiates it from the primary‑amine congener (CAS 142313‑55‑1) that lacks the ethyl group .

Why a Generic 2‑(Imidazolylthio)ethylamine Cannot Replace Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine in Critical Workflows


The presence of the N‑ethyl substituent in the target compound is not a trivial modification. In imidazole‑based scaffolds, even a single carbon homologation on the amine nitrogen can significantly alter basicity, lipophilicity, hydrogen‑bonding capacity, and conformational flexibility [1]. These differences directly influence ADME properties, off‑target selectivity, and synthetic compatibility in downstream steps. Therefore, direct substitution with the primary amine (CAS 142313‑55‑1), the N‑methyl analog, or other N‑alkyl variants without explicit re‑validation risks compromising key performance metrics such as metabolic stability, receptor binding kinetics, and reaction selectivity in multi‑step syntheses [2].

Quantitative Differentiation Evidence for Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine vs. Closest Analogs


Molecular Weight and Hydrogen‑Bond Donor Count Differentiate the N‑Ethyl Compound from the Primary Amine

The target compound possesses a molecular weight of 185.29 g mol⁻¹ versus 157.24 g mol⁻¹ for the primary amine analog (2‑[(1‑methyl‑1H‑imidazol‑2‑yl)thio]ethanamine, CAS 142313‑55‑1) [1]. The additional ethyl group increases the molecular volume and reduces the hydrogen‑bond donor count from primary‑amine (HBD = 2) to the secondary‑amine (HBD = 1) . This reduction eliminates one donor site, potentially decreasing aqueous solubility but increasing passive membrane permeability in drug‑like contexts.

Medicinal chemistry Drug discovery Lead optimization

Lipophilicity Shift (LogP) Drives Differential Tissue Partitioning

The N‑ethyl substitution is predicted to increase the octanol‑water partition coefficient (LogP) by approximately 0.6–0.8 units relative to the primary amine, whose XLogP3‑AA is ‑0.1 [1]. This shift, estimated from the Hansch π constant for a methylene group (≈0.5) plus the effect of secondary‑amine formation, places the target compound’s LogP in the 0.5–0.7 range [2]. Such a change can improve blood‑brain barrier penetration and intracellular accumulation, but also elevate plasma protein binding.

Physicochemical profiling ADME Pharmacokinetics

Rotatable Bond Count Influences Conformational Sampling and Binding Kinetics

The target compound contains 4 rotatable bonds versus 3 rotatable bonds in the primary amine analog [1]. This additional degree of freedom allows the N‑ethyl group to occupy a larger conformational space, which can translate into slower off‑rates from target proteins (longer residence times) if the bound conformation is stabilized. Conversely, it may also increase the entropic penalty upon binding, requiring careful balance in structure‑based design.

Conformational analysis Binding kinetics Molecular modeling

Commercial Purity Benchmarking Reveals Uniform Quality Across Suppliers

Both the target compound and its primary amine analog are consistently offered at 95 % purity by multiple vendors . However, the N‑ethyl derivative is marketed by specialty suppliers (e.g., Leyan, Alfa Chemistry) with documented batch‑specific NMR and HPLC data, whereas the primary amine is widely available as a generic reagent often with less rigorous analytical certification. This ensures that procurement of the N‑ethyl compound can be made with higher confidence in chemical identity and batch‑to‑batch reproducibility for sensitive applications.

Chemical sourcing Quality control Supply chain

High‑Value Application Scenarios Where Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine Outperforms Generic Analogs


Selective Histamine H3 Receptor Antagonist Intermediate

The N‑ethyl secondary amine motif is a privileged pharmacophore for H3 receptor antagonists. Unlike the primary amine, the ethyl group imparts steric bulk that fills a lipophilic sub‑pocket of the receptor, as demonstrated in thioether‑linked imidazole series where N‑alkylation markedly improves antagonist potency [1]. The target compound can be directly elaborated into potent H3 antagonists without the need for additional N‑alkylation steps, simplifying the synthetic route and improving overall yield.

Prodrug Strategy for Improved CNS Penetration

The enhanced lipophilicity of the N‑ethyl derivative (estimated LogP ≈ 0.5–0.7) relative to the primary amine (LogP = ‑0.1) makes it a superior starting point for designing CNS‑penetrant candidates [2]. In a typical workflow, the secondary amine can be further derivatized to a carbamate or amide prodrug, capitalizing on the already favorable LogP to achieve brain‑to‑plasma ratios exceeding 1.0 without extensive structural optimization.

Site‑Selective Bioconjugation via Secondary Amine Handle

The secondary amine of the target compound offers a unique handle for site‑selective conjugation with electrophilic warheads (e.g., NHS esters, isocyanates) under mild, neutral conditions. This contrasts with the primary amine analog, which can react at both the primary amine and the imidazole nitrogen, leading to heterogeneous product mixtures. The single reactive site reduces purification burden and improves reproducibility in covalent probe synthesis .

Fragment‑Based Lead Optimization for Targets Requiring Slow Off‑Rates

The extra rotatable bond in the N‑ethyl compound provides a conformational degree of freedom that can be exploited in fragment‑growing campaigns. By locking the ethyl group into a bioactive conformation via macrocyclization or intramolecular interactions, medicinal chemists can achieve longer residence times on targets such as GPCRs or kinases, a feature that is not accessible with the more rigid primary amine fragment [3].

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